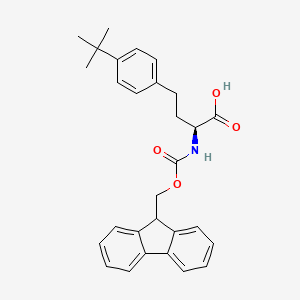

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. This compound features a 4-(4-tert-butylphenyl) substituent on the butanoic acid backbone, imparting significant lipophilicity and steric bulk, which can influence peptide conformation and interactions with hydrophobic targets like protein binding pockets .

Properties

IUPAC Name |

(2S)-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)20-15-12-19(13-16-20)14-17-26(27(31)32)30-28(33)34-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,15-16,25-26H,14,17-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQHEZWBBWNMD-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amino Acid Backbone

The butanoic acid backbone is synthesized via alkylation or Michael addition reactions. A common approach involves starting with L-aspartic acid or L-glutamic acid derivatives, where the α-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. The tert-butylphenyl moiety is introduced through Friedel-Crafts alkylation using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl₃) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | tert-Butylbenzene, AlCl₃, 0–5°C, 12 h | 78–85 | |

| Amino group protection | Boc₂O, DIEA, DMF, rt, 4 h | 92 |

Fmoc Protection of the α-Amino Group

The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the α-amino group, enabling orthogonal deprotection during solid-phase peptide synthesis (SPPS). This step typically employs Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a biphasic solvent system.

Procedure :

-

Dissolve the amino acid derivative in acetone/water (3:2 v/v).

-

Add Fmoc-Cl (1.2 equiv) and dicyclohexylamine (DCHA, 1.5 equiv) at 0°C.

Optimization Insights :

-

Using dicyclohexylammonium–amino acid ionic adducts minimizes dipeptide formation, improving purity to >98% .

-

Ethanol/water systems (1:4 to 4:1) enhance solubility and reaction efficiency .

Coupling the tert-Butylphenyl Side Chain

The tert-butylphenyl group is attached via a Mitsunobu reaction or palladium-catalyzed cross-coupling. The Mitsunobu reaction ensures retention of stereochemistry at the chiral center.

Mitsunobu Protocol :

-

React 4-(tert-butyl)phenol (1.5 equiv) with the Fmoc-protected amino acid using DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) in THF at 0°C → rt.

-

Yield: 70–75%.

Alternative Method :

Suzuki-Miyaura coupling with tert-butylphenylboronic acid and a palladium catalyst (Pd(PPh₃)₄) in DMF/H₂O (3:1) at 80°C .

Crystallization and Purification

Crude product purification is critical for removing unreacted Fmoc-Cl and coupling byproducts. Recrystallization in ethanol/water or isopropanol systems achieves high purity.

Crystallization Data

| Solvent System | Temperature (°C) | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/water (3:2) | 80 → rt | 99.5 | 85 |

| Isopropanol | 60 → 4 | 98.7 | 78 |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.2 Hz, 2H), 7.42 (m, 4H), 4.32 (m, 1H, α-CH), 4.22 (d, J = 6.8 Hz, 2H, Fmoc-CH₂) .

-

HPLC : Retention time = 12.3 min (C18 column, 70% MeCN/0.1% TFA) .

Chiral Purity

-

Chiral HPLC confirms >99% enantiomeric excess (Chiralpak IA column, hexane/ethanol = 80:20).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Mitsunobu reaction | Stereoretentive, mild conditions | Requires stoichiometric PPh₃/DIAD | 70–75 |

| Suzuki-Miyaura coupling | Scalable, fewer byproducts | Requires Pd catalyst, elevated temperature | 65–70 |

| Ionic adduct protocol | High purity, peptide-free | Longer reaction time | 85–90 |

Industrial-Scale Considerations

For kilogram-scale production, the ionic adduct method ( ) is preferred due to its compatibility with continuous flow reactors and reduced solvent waste. Ethanol/water systems are cost-effective and environmentally favorable compared to dichloromethane or DMF .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while oxidation and reduction can modify the functional groups on the butanoic acid chain.

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry : The compound plays a crucial role in the field of peptide synthesis. Fmoc protecting groups are widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino group, facilitating the stepwise addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions and its ease of removal under mild conditions make it ideal for synthesizing complex peptides .

Case Study : In a study focusing on synthesizing cyclic peptides, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid was utilized as a key building block. The resulting cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, showcasing the importance of structural conformation in peptide functionality .

Drug Design and Development

Anticancer Agents : Research has indicated that derivatives of this compound can be modified to enhance their anticancer properties. By altering the side chains and functional groups, researchers have synthesized analogs that exhibit selective cytotoxicity against various cancer cell lines. The fluorenyl group contributes to the lipophilicity of these compounds, which is beneficial for membrane permeability .

Case Study : A series of studies have demonstrated that specific modifications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid led to compounds with significant inhibitory effects on tumor growth in vitro and in vivo. These findings highlight the compound's potential as a scaffold for developing new anticancer drugs .

Biochemical Probes

Mechanistic Studies : The compound is also employed as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with target proteins allows researchers to investigate binding affinities and kinetic parameters effectively.

Case Study : In enzymology, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid was used to probe the active site of specific proteases. The results indicated that modifications to the fluorenyl group could significantly alter binding properties, providing insights into enzyme specificity and catalysis mechanisms .

Summary Table of Applications

| Application Area | Description | Significance |

|---|---|---|

| Peptide Synthesis | Key component in solid-phase peptide synthesis using Fmoc chemistry | Facilitates efficient synthesis of complex peptides |

| Drug Design | Modifiable for developing anticancer agents | Enhances biological activity and selectivity |

| Biochemical Probes | Used to study enzyme mechanisms and protein interactions | Provides insights into binding affinities and kinetics |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino group, allowing for further reactions or biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and applications of analogous Fmoc-protected amino acids:

Research Findings

- Peptide Synthesis : The tert-butylphenyl substituent’s steric bulk may slow coupling efficiency in SPPS but improves resistance to proteolytic degradation in final peptides .

- Biological Activity: In , halogenated Fmoc-amino acids (e.g., 26d, 26e) showed enhanced binding to Mdm2/Mdm4, suggesting the target compound’s tert-butylphenyl group could similarly stabilize peptide-protein interactions via hydrophobic effects .

- Safety : Like its analogs, the target compound emits toxic fumes upon combustion and requires self-contained breathing apparatus during firefighting .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid, often referred to as a fluorenyl derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the fluorenyl moiety, which is known for its diverse pharmacological properties. The synthesis typically involves multiple steps, including the protection of functional groups and coupling reactions with various moieties such as pyridinyl acetic acid. The general synthetic route can be summarized as follows:

- Protection of the Amine Group : Using an Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted reactions.

- Formation of the Pyridinyl Acetic Acid Moiety : This step involves generating the necessary acetic acid derivatives.

- Coupling Reaction : The final step involves coupling the protected amine with the pyridinyl acetic acid under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that fluorenone derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that compounds derived from fluorenone can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing effects of substituents on the aryl moiety appear to enhance antimicrobial efficacy against planktonic and biofilm states .

Anticancer Activity

The fluorenone scaffold has also been investigated for its anticancer properties. Some derivatives have demonstrated antiproliferative activity by acting as inhibitors of type I topoisomerase, which is crucial in cancer cell proliferation. Structural modifications, such as varying the length and branching of alkyl side chains, have been shown to influence this activity positively .

Furthermore, in vitro studies on human cancer cell lines (e.g., MDA-MB-231 and HT-29) revealed that certain fluorenone derivatives could significantly reduce cell viability under both normoxic and hypoxic conditions .

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorenyl moiety facilitates hydrophobic interactions while the functional groups allow for hydrogen bonding with biological targets. This interaction can modulate enzyme activities or receptor functions, leading to therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed various fluorenone derivatives for their antimicrobial potency against Bacillus anthracis and methicillin-resistant Staphylococcus aureus, highlighting their potential as lead compounds for new antibiotics .

- Cytotoxicity Studies : In another investigation, several fluorenone derivatives were tested for cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell growth at varying concentrations .

- Molecular Docking Studies : Molecular docking analyses have been performed to predict binding affinities of fluorenone derivatives with target proteins involved in cancer progression, providing insights into their potential therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cell Lines | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Bacillus anthracis | Significant inhibition observed; structure-dependent efficacy |

| Anticancer | MDA-MB-231, HT-29 | Reduced cell viability; effective under both normoxic and hypoxic conditions |

| Enzyme Inhibition | Type I topoisomerase | Compounds showed promising antiproliferative activity |

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence its application in peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a transient protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile tert-butyl-based groups allows sequential deprotection under mild basic conditions (e.g., piperidine). This enables controlled elongation of peptide chains while preserving acid-sensitive functional groups like the tert-butylphenyl substituent in this compound .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Key hazards include acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory sensitization (H302, H315, H319, H335) . Safety protocols include:

Q. How does the tert-butylphenyl substituent affect the compound’s physicochemical properties?

The tert-butyl group enhances hydrophobicity, improving lipid solubility and membrane permeability, while the aromatic ring may facilitate π-π interactions in target binding. This balance is critical for applications in drug delivery or biomaterial design .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Q. What analytical methods are recommended for characterizing this compound’s stability under different conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 200°C (observed in similar Fmoc derivatives) .

- Hydrolytic Stability : pH-dependent NMR studies to monitor ester/amide bond cleavage in aqueous buffers .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products under accelerated light exposure .

Q. How can researchers address contradictory toxicity data across safety data sheets (SDS)?

Discrepancies in hazard classifications (e.g., acute toxicity Category 4 vs. unclassified) arise from supplier-specific testing protocols. Mitigation strategies include:

Q. What strategies can modify the tert-butylphenyl group to enhance bioactivity or solubility?

Structural analogs demonstrate that replacing tert-butyl with polar groups (e.g., -CF₃, -OH) improves aqueous solubility but may reduce membrane permeability. For example:

- Fluorinated analogs (e.g., 3,5-difluorophenyl) enhance metabolic stability .

- PEGylation : Introducing polyethylene glycol (PEG) chains increases hydrophilicity for drug delivery applications .

Data Contradiction Analysis

Q. Why do SDS documents lack ecological toxicity data, and how should researchers proceed?

Most SDS state "no data available" for ecotoxicity (e.g., biodegradation, bioaccumulation) due to the compound’s research-exclusive status . Recommended actions:

- Predictive Modeling : Use tools like EPI Suite to estimate log Kow and BCF values .

- Empirical Testing : Perform OECD 301F biodegradation assays for regulatory compliance .

Methodological Recommendations

Q. How to design experiments to validate this compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.